

Penfluridol vs. Fluspirilene: A Comparative Analysis of In Vitro Anticancer Efficacy

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Compound of Interest

Compound Name:	Penfluridol
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A detailed examination of two repurposed antipsychotic drugs, **penfluridol** and fluspirilene, reveals their potential as anticancer agents. This guide synthesizes in vitro data on their cytotoxic effects, mechanisms of action, and impact on key cellular processes across various cancer cell lines.

The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of new cancer therapies. **Penfluridol** and fluspirilene, both diphenylbutylpiperidine antipsychotics, have emerged as candidates with significant in vitro anticancer activity.^[1] This guide provides a comparative analysis of their efficacy, drawing upon published experimental data to inform researchers, scientists, and drug development professionals.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for **penfluridol** and fluspirilene in various cancer cell lines, demonstrating their cytotoxic potential.

Table 1: IC50 Values of **Penfluridol** in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (µM)	Exposure Time	Reference
Glioblastoma	Various (10 lines)	4-10	24h	[2]
2-5	48h & 72h	[2]		
Breast Cancer	MCF7	5	24h	[3]
MDA-MB-231	5	24h	[3]	
Paclitaxel-sensitive	2-3	-	[4]	
Paclitaxel-resistant	4-5	-	[4]	
Pancreatic Cancer	Panc-1, BxPC-3, AsPC-1	6-7	24h	[4]
Panc-1	12.0	-	[4]	
BxPc-3	9.3	-	[4]	
SU8686	16.2	-	[4]	
Prostate Cancer	PC3	9.9	72h	[5]
PC-3M-Pro4luc2	-	-	[5]	
DU145	-	-	[5]	
22Rv1	-	-	[5]	
C4-2B4	2.8-9.8	72h	[5]	
Lung Cancer	Various	<10	-	[6]
Epithelial Ovarian Cancer	A2780, HeyA8, SKOV3ip-1	More potent than fluspirilene	-	[7]
A2780-CP20, HeyA8-MDR, SKOV3-TR	More potent than fluspirilene	-	[7]	

Table 2: IC50 Values of Fluspirilene in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (µM)	Exposure Time	Reference
Hepatocellular Carcinoma	HepG2	4.017	-	[8]
Huh7	3.468	-	[8]	
Epithelial Ovarian Cancer	A2780, HeyA8	Less potent than penfluridol	-	[7]
A2780-CP20, HeyA8-MDR	Less potent than penfluridol	-	[7]	
SKOV3ip1, SKOV3-TR	Ineffective	-	[7]	

Mechanisms of Action: A Head-to-Head Comparison

Both **penfluridol** and fluspirilene exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.

Cell Cycle Arrest

Penfluridol has been shown to induce G0/G1 phase cell cycle arrest in lung cancer and non-small-cell lung cancer (NSCLC) cells.[9][10][11] This is achieved by modulating the expression of key cell cycle regulatory proteins, including increasing the expression of p21 and p27 and decreasing the levels of cyclin-CDK complexes.[10]

Fluspirilene also induces cell cycle arrest, but primarily in the G1 phase.[8] In hepatocellular carcinoma cells, fluspirilene treatment leads to a significant increase in the percentage of cells in the G1 phase.[8][12] This effect is attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the G1 to S phase transition.[8][12][13] Fluspirilene has been shown to decrease the expression of CDK2, cyclin E, and retinoblastoma protein (Rb), as well as the phosphorylation of CDK2 and Rb.[8][13]

Induction of Apoptosis

Both drugs are potent inducers of apoptosis, or programmed cell death. **Penfluridol** triggers apoptosis in various cancer types, including pancreatic, breast, glioblastoma, lung, and

prostate cancers.[4][5][9] The mechanisms underlying **penfluridol**-induced apoptosis are multifaceted and can involve the activation of pro-apoptotic signaling pathways, induction of endoplasmic reticulum (ER) stress, and mitochondrial-mediated pathways.[3][9][10] In lung cancer cells, **penfluridol** has been observed to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, suggesting the involvement of intrinsic apoptosis.[10]

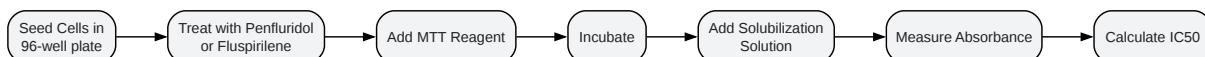
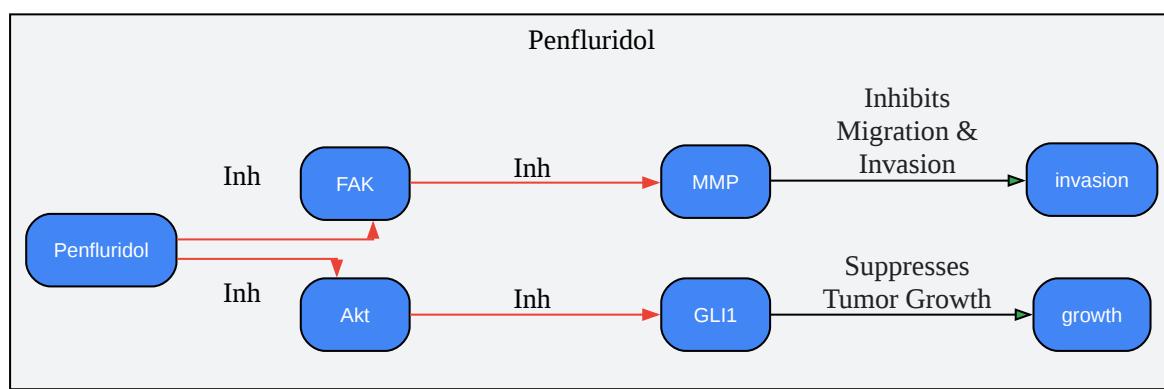
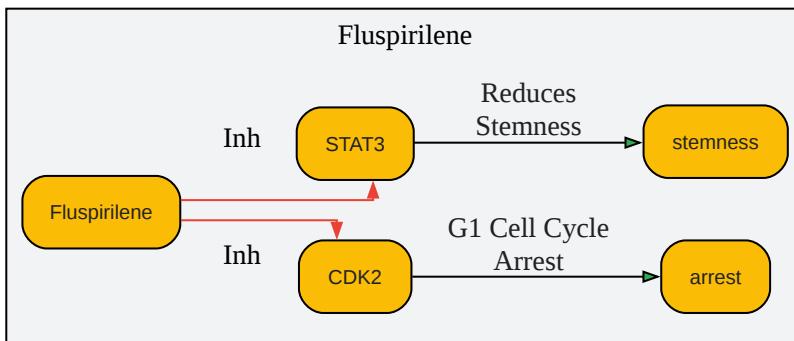
Fluspirilene has also been demonstrated to induce apoptosis in hepatocellular carcinoma cells in a dose- and time-dependent manner.[8][12] At concentrations of 10 μ M and 30 μ M, fluspirilene significantly increased the percentage of apoptotic Huh7 and HepG2 cells.[8][12]

Signaling Pathways

The anticancer effects of **penfluridol** and fluspirilene are mediated by their modulation of various intracellular signaling pathways.

Penfluridol has been shown to downregulate the FAK-MMP signaling pathway, which is involved in cell migration and invasion.[9] In glioblastoma, **penfluridol** suppresses tumor growth by inhibiting the Akt-mediated activation of GLI1.[2]

Fluspirilene's primary mechanism involves the inhibition of CDK2, as previously mentioned.[1][8][12] Additionally, in glioma stem cells, fluspirilene has been shown to attenuate the activity of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cancer stem cell maintenance.[14][15]



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References

- 1. Repurposing Antipsychotics of the Diphenylbutylpiperidine Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penfluridol suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.febscongress.org [2024.febscongress.org]
- 4. Penfluridol as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-neoplastic effects of the antipsychotic drug penfluridol in preclinical prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Anticancer effect of the antipsychotic agent penfluridol on epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mahsaacademy.com.my [mahsaacademy.com.my]
- 10. Penfluridol: An antipsychotic agent suppresses lung cancer cell growth and metastasis by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of antipsychotic drug fluspirilene as a potential anti-glioma stem cell drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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